Cam-IN-1
Overview
Description
Cam-IN-1 is a compound known for its inhibitory effects on DNA adenine methyltransferase, specifically targeting Clostridioides difficile . This compound has shown significant potential in the research of Clostridioides difficile infections, making it a valuable tool in the field of microbiology and infectious diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations occur efficiently .
Industrial Production Methods
Industrial production of Cam-IN-1 would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring the purity and consistency of the final product. This may include the use of advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Cam-IN-1 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can form oxidized derivatives.
Reduction: Reducing agents can convert this compound into its reduced forms.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce simpler, more stable compounds .
Scientific Research Applications
Cam-IN-1 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions to study its reactivity and properties.
Biology: Employed in the study of DNA methylation and its effects on gene expression.
Medicine: Investigated for its potential therapeutic effects in treating Clostridioides difficile infections.
Industry: Utilized in the development of new antimicrobial agents and disinfectants .
Mechanism of Action
Cam-IN-1 exerts its effects by inhibiting DNA adenine methyltransferase, an enzyme responsible for methylating adenine residues in DNA. This inhibition disrupts the normal methylation process, leading to altered gene expression and reduced virulence of Clostridioides difficile. The molecular targets include the active site of the enzyme, where this compound binds and prevents the transfer of methyl groups .
Comparison with Similar Compounds
Similar Compounds
CamA-IN-1: Another inhibitor of DNA adenine methyltransferase, but with different potency and specificity.
CamB-IN-1: Similar in structure but targets a different enzyme involved in bacterial metabolism .
Uniqueness
Cam-IN-1 stands out due to its high specificity for Clostridioides difficile DNA adenine methyltransferase, making it a potent tool for studying and potentially treating infections caused by this pathogen. Its unique structure allows for effective binding and inhibition of the target enzyme, distinguishing it from other similar compounds .
Properties
IUPAC Name |
4-(4-bromophenoxy)-N-methylthieno[2,3-c]pyridine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O2S/c1-17-15(19)13-6-11-12(7-18-8-14(11)21-13)20-10-4-2-9(16)3-5-10/h2-8H,1H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXAEWYLVPBGGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=C(S1)C=NC=C2OC3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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